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Compound of Interest |

Compound Name: PSB-16131
CAS No.: 1213268-80-4
Cat. No.: B610310
. J

Executive Summary & Pharmacological Profile

PSB-16131 (Chemical Name: 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-
dihydroanthracene-2-sulfonate) is a synthetic anthraquinone derivative acting as a non-
competitive antagonist of ectonucleotidases.[1][2][3][4][5] It is primarily utilized as a chemical
probe to study purinergic signaling and bacterial virulence.[1][2]

Its pharmacological significance is dual-faceted:
e Human Immunology: It is a potent inhibitor of human NTPDase2 (

nM), an enzyme that preferentially hydrolyzes ATP to ADP.[1][2] By inhibiting NTPDase2,
PSB-16131 preserves extracellular ATP (eATP) pools, sustaining P2 receptor activation.[1]

[2]

» Anti-Infective Research: It inhibits LpINTPDase (

), a critical virulence factor of Legionella pneumophila.[1][2][6] Inhibition of this enzyme
impairs the bacterium's ability to replicate within macrophages.[1][2]

Physicochemical Properties (Table 1)
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Property Detail

CAS Number 1213268-80-4

Molecular Formula

Molecular Weight ~494.52 g/mol

Soluble in DMSO (>10 mM); Low solubility in

Solubility ]

water (requires buffer/surfactant)

Dark blue/violet solid (Anthraquinone
Appearance

chromophore)

-20°C (Solid); -80°C (DMSO stock).[1][2][5][7][8]
Storage

Protect from light.[1][2]

Mechanism of Action & Signaling Pathway

NTPDases are membrane-bound metalloenzymes that hydrolyze extracellular nucleotides.[1]
[2] The specific blockade of NTPDase2 by PSB-16131 alters the local ratio of ATP to
ADP/Adenosine.[1][2]

e Normal State: NTPDase2 hydrolyzes ATP

ADP.[1][2] This reduces P2X receptor activation (ATP-driven) and increases P2Y receptor
activation (ADP-driven).[1][2]

e PSB-16131 Inhibition: Blocks hydrolysis.[1][2] ATP concentrations remain high, sustaining
P2X7 or P2Y2 signaling and preventing the accumulation of immunosuppressive Adenosine
(downstream product).[1][2]

Visualization: Purinergic Cascade Modulation
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Figure 1: Mechanism of Action.[1][2] PSB-16131 inhibits NTPDase2, preventing ATP
degradation and sustaining P2 receptor signaling.[1][2]

In Vitro Characterization Protocols

To validate PSB-16131 activity, researchers must measure the inhibition of inorganic
phosphate (

) release from ATP.[1][2] The Malachite Green Assay is the gold standard due to its sensitivity
and compatibility with high-throughput screening.[1][2]

Protocol A: Malachite Green Phosphate Release Assay

Objective: Determine the

of PSB-16131 against recombinant human NTPDase2 or bacterial LpINTPDase.[1][2]

Reagents & Buffer Setup
e Assay Buffer: 10 mM HEPES (pH 7.4), 2 mM

, 1 mM
[1][2]

o Note: Avoid phosphate-based buffers (PBS) as they cause high background signal.[1][2]

e Substrate: 500
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ATP (Adenosine 5'-triphosphate).[1][2]

e Enzyme: Recombinant human NTPDase2 (expressed in CHO or COS-7 cells) or purified
LpINTPDase.[1][2]

» Detection Reagent: Malachite Green Molybdate solution (commercially available or freshly
prepared).[1][2]

Step-by-Step Workflow

e Compound Preparation:
o Dissolve PSB-16131 in 100% DMSO to create a 10 mM stock.[1][2]

o Perform serial dilutions in Assay Buffer to generate a concentration range (e.g., 1 nM to
100

).[1][2] Keep final DMSO concentration <2%.[1][2]
¢ Incubation (Pre-Equilibration):
o Add 10
of diluted PSB-16131 to 96-well clear plates.
o Add 20
of enzyme solution (concentration optimized to convert <10% substrate).[1][2]
o Incubate for 10-15 minutes at 37°C to allow inhibitor-enzyme binding.[1][2]
e Reaction Initiation:
o Add 20

of ATP substrate (Final concentration: typically

value, approx. 50-100

)-[11[2]
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o Incubate at 37°C for 15-30 minutes.

e Termination & Readout:
o Add 50

of Malachite Green Reagent to stop the reaction.[1][2]

o Incubate for 15 minutes at room temperature (color development).

o Measure absorbance at 630 nm using a microplate reader.

Data Analysis

Calculate % Inhibition using the formula:

[11[2]

e : Enzyme + Substrate + DMSO (No Inhibitor).[1][2]

e : Substrate only (No Enzyme).[1][2]

Protocol B: Capillary Electrophoresis (CE) for Substrate
Specificity

While Malachite Green measures total phosphate, CE separates ATP, ADP, and AMP, proving
which step is inhibited.[1][2]

Reaction: Perform enzyme reaction as above in small tubes.

e Termination: Stop reaction by heating (95°C for 3 min) or adding EDTA (chelates

).

o Separation: Inject samples into a P/ACE MDQ system (or similar) using a fused silica
capillary.[1][2]

o Buffer: 20 mM phosphate buffer, pH 7.5 (Phosphate is acceptable here as it is the running
buffer, not the readout).

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01282/full
https://www.invivochem.com/psb-1011-sodium.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01282/full
https://www.invivochem.com/psb-1011-sodium.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01282/full
https://www.invivochem.com/psb-1011-sodium.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01282/full
https://www.invivochem.com/psb-1011-sodium.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01282/full
https://www.invivochem.com/psb-1011-sodium.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01282/full
https://www.invivochem.com/psb-1011-sodium.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Detection: UV absorbance at 254 nm.

e Result: PSB-16131 treatment should show a high peak for ATP and a diminished peak for
ADP compared to control.[1][2]

Experimental Workflow Diagram

Start: Compound Prep

(DMSO Stock)

Add Enzyme + PSB-16131
(15 min Pre-incubation)

:

Add ATP Substrate
(Initiate Hydrolysis)

:

Incubate 37°C
(15-30 mins)

Add Malachite Green
(Stops Reaction)

Measure Absorbance
(630 nm)

Click to download full resolution via product page
Figure 2: Malachite Green Assay Workflow for PSB-16131 characterization.

Selectivity and Potency Data

When characterizing PSB-16131, it is critical to run parallel assays against other NTPDase
subtypes to confirm selectivity.[1][2] The following values are established benchmarks from the
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Muller group (PharmaCenter Bonn).

Target Enzyme Species Value Selectivity Profile
NTPDase2 Human 0.539 Primary Target
NTPDase3 Human . Moderate/Low

Low (Selective against
NTPDasel (CD39) Human > 10 CDsé) I
NTPDase8 Human . Low

) 4.24 Potent Bacterial

LpINTPDase L. pneumophila ' inhibit

nhibitor

Interpretation: PSB-16131 is highly selective for NTPDase2 over NTPDasel1/3/8.[1][2] This
makes it an excellent tool for distinguishing the specific contribution of NTPDase2 in tissues
where multiple ectonucleotidases are co-expressed (e.g., vascular smooth muscle, brain).[1][2]

Troubleshooting & Critical Controls

¢ Color Quenching: Anthraquinone derivatives are colored (blue/violet).[1][2] At high
concentrations (>50

), PSB-16131 may interfere with colorimetric readouts.[1][2]

o Solution: Use a "Compound Only" blank (Buffer + PSB-16131 + Malachite Green) to
subtract intrinsic absorbance.[1][2]

e Solubility Crash: If the compound precipitates in aqueous buffer:

o Solution: Ensure DMSO concentration is constant (e.g., 2%) across all wells.[1][2]
Sonicate the stock solution before dilution.

» Enzyme Stability: NTPDases are calcium/magnesium-dependent.[1][2] Ensure buffers
contain adequate
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/

(1-5 mM).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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